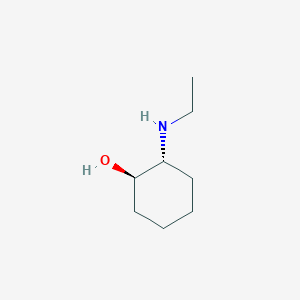

(1R,2R)-2-(Ethylamino)cyclohexanol

Descripción

(1R,2R)-2-(Ethylamino)cyclohexanol is a chiral cyclohexanol derivative characterized by an ethylamino (-NHCH₂CH₃) substituent at the C2 position of the cyclohexane ring. Its stereochemistry is defined by the (1R,2R) configuration, which confers distinct physicochemical and biological properties. The compound is synthesized via stereoselective methods, often involving catalytic hydrogenation or chiral resolution techniques . It serves as a key intermediate in pharmaceutical chemistry, particularly in the development of analgesics and chiral catalysts .

Propiedades

IUPAC Name |

(1R,2R)-2-(ethylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-9-7-5-3-4-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMUFNCQZMSSAG-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650993 | |

| Record name | (1R,2R)-2-(Ethylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218915-49-2 | |

| Record name | (1R,2R)-2-(Ethylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(1R,2R)-2-(Ethylamino)cyclohexanol is a chiral compound that belongs to the class of cyclohexanol derivatives. Its structural configuration and functional groups suggest significant biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Structural Characteristics

The compound features a cyclohexane ring with an ethylamino group at the second carbon and a hydroxyl group at the first carbon. The stereochemistry of this compound is crucial, as it influences its interaction with biological targets.

| Feature | Description |

|---|---|

| Chemical Structure | Cyclohexanol with ethylamino substitution |

| Stereochemistry | (1R,2R) configuration |

| Functional Groups | Hydroxyl (-OH), Ethylamino (-NH-CH2-CH3) |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as a modulator of neurotransmitter release or as an inhibitor of certain enzymes involved in metabolic pathways. Specific interactions with receptors or enzymes can lead to alterations in signaling pathways that are critical for various physiological functions.

Potential Mechanisms

- Neurotransmitter Modulation: Similar compounds have been shown to affect neurotransmitter levels, potentially influencing mood and cognition.

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for the metabolism of neurotransmitters, thereby prolonging their action.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound and its analogs. Here are some key findings:

- A study demonstrated that derivatives of cyclohexanol exhibit significant antiepileptic activity comparable to established medications like valproate .

- Another investigation into structurally similar compounds indicated potential for modulating serotonin receptors, which could have implications for treating mood disorders.

Case Studies

- Anticonvulsant Activity:

- Metabolic Studies:

Tables Summarizing Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

(1R,2R)-2-(Ethylamino)cyclohexanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to function effectively in the development of drugs targeting the central nervous system (CNS). The compound's chiral nature is particularly valuable in creating enantiomerically pure drugs, which can enhance efficacy and reduce side effects.

Case Study: CNS Active Compounds

Research indicates that derivatives of this compound have been explored for their potential as analgesics and antidepressants. For instance, compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation and pain perception.

Investigating Chiral Amines

The compound is also used in biological studies to investigate the effects of chiral amines on biological systems. Its interactions with specific receptors and enzymes can provide insights into the mechanisms of action of various drugs.

Case Study: Enantiomeric Effects

Studies have shown that the enantiomers of this compound exhibit different biological activities. This difference underscores the importance of stereochemistry in drug design and development. For example, one enantiomer may act as an agonist at a receptor while the other acts as an antagonist.

Industrial Applications

Agrochemical Precursor

Beyond its pharmaceutical applications, this compound is also being explored as a precursor for agrochemicals. Its properties allow it to be utilized in the synthesis of herbicides and pesticides that require specific chiral configurations for optimal activity.

Comparación Con Compuestos Similares

Structural Analogues and Their Key Features

The following table summarizes structural analogues of (1R,2R)-2-(Ethylamino)cyclohexanol, highlighting differences in substituents, stereochemistry, and applications:

Pharmacological and Functional Differences

- Tramadol: Unlike this compound, Tramadol’s 3-methoxyphenyl and dimethylaminomethyl groups enable dual mechanisms: opioid receptor agonism and monoamine reuptake inhibition. Its higher molecular weight and lipophilicity enhance blood-brain barrier penetration, making it a potent analgesic .

- (1R,2R)-2-(Benzylamino)cyclohexanol: The benzyl group increases steric bulk and aromatic interactions, favoring its use in chiral ligand applications rather than CNS activity .

- (1R,2R)-2-(Piperidin-1-yl)cyclohexanol: The piperidine ring enhances basicity and conformational rigidity, optimizing catalytic efficiency in asymmetric synthesis .

Physicochemical Properties

- Solubility: The ethylamino group in this compound provides moderate water solubility, whereas Tramadol’s hydrophobic 3-methoxyphenyl group reduces aqueous solubility but improves membrane permeability .

- Stereochemical Stability: this compound exhibits higher stereochemical stability compared to its cis-isomer due to reduced steric strain in the trans configuration .

Métodos De Preparación

Reductive Amination of Cyclohexanone Derivatives

One common approach is the reductive amination of a cyclohexanone precursor with ethylamine. This involves:

- Starting from (1R,2R)-cyclohexanediol or cyclohexanone derivatives

- Reacting with ethylamine under reductive conditions (e.g., NaBH3CN or catalytic hydrogenation)

- Achieving stereoselective amination to yield this compound

This method relies on controlling reaction conditions to favor the desired stereochemistry and minimize side products.

Use of Chiral Cyclohexanedimethanol Intermediates

According to Chinese patent CN103724238A and CN104513182A, synthetic routes involving (1R,2R)-1,2-cyclohexanedimethanol derivatives are well established. These patents describe:

- Using (1R,2R)-1,2-cyclohexanedimethanol as a starting material

- Reacting with sulfonyl chlorides in the presence of acid-binding agents like triethylamine in hydrophobic solvents (e.g., methylene dichloride, ethyl acetate)

- Producing diaryl sulfonate or disulfonate intermediates that can be further transformed to amino alcohols

While these patents focus on sulfonate intermediates, the methodology provides a foundation for preparing chiral cyclohexanol derivatives that can be converted to amino-substituted analogs such as this compound.

Grignard Reaction and Subsequent Amination

Patent US5877351A details a process for preparing related amino cyclohexanol compounds via:

- Grignard reaction to introduce aminoalkyl groups onto cyclohexanol rings

- Selective precipitation and purification of stereoisomers using hydrobromic acid

- Conversion of hydrobromide salts to free bases and further to hydrochloride salts

Although this patent describes dimethylamino derivatives, the approach can be adapted to ethylamino substitution by modifying the amine source.

Reaction Conditions and Yields

The preparation methods emphasize mild reaction conditions and scalable procedures. Key parameters include:

Analytical and Purification Techniques

- Chromatographic purification is often used post-reaction to isolate the desired stereoisomer.

- Salt formation (hydrobromide, hydrochloride salts) aids in purification and crystallization.

- Spectroscopic characterization includes ^1H-NMR, HRMS, and optical rotation to confirm stereochemistry and purity.

Research Findings and Industrial Considerations

- The use of aromatic sulfonyl chlorides in sulfonation reactions provides intermediates with good yields and manageable toxicity profiles, improving industrial feasibility compared to more toxic reagents like methylsulfonyl chloride.

- Mild reaction temperatures (0 to 25°C) and hydrophobic solvents enhance selectivity and yield.

- The triethylamine acid-binding agent is preferred for neutralizing generated HCl and driving the reaction forward.

- The synthetic routes are designed to be scalable for pharmaceutical intermediate production, particularly for antipsychotic agents like Lurasidone HCl, where this compound derivatives serve as key building blocks.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Sulfonylation of cyclohexanedimethanol | Aromatic sulfonyl chloride, triethylamine, hydrophobic solvent, 0-25°C | High yield, scalable, mild conditions | Requires further conversion steps |

| Reductive amination | Ethylamine, reducing agents (NaBH3CN, H2/Pd) | Direct introduction of ethylamino group | Stereochemical control challenging |

| Grignard reaction + selective precipitation | Grignard reagents, hydrobromic acid, NaOH | Stereoselective isolation, high purity | Multi-step, requires careful handling |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2R)-2-(Ethylamino)cyclohexanol, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example:

- Step 1 : Cyclohexene oxide opening with ethylamine under basic conditions to form the trans-diamine intermediate.

- Step 2 : Stereoselective reduction or enzymatic resolution to isolate the (1R,2R) enantiomer.

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Sharpless dihydroxylation conditions) to enforce the desired configuration .

- Purity Validation : Chiral HPLC (e.g., using a Chiralpak® AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to confirm enantiomeric excess ≥98% .

Q. How is the stereochemistry of this compound experimentally confirmed?

- Methodological Answer :

- X-ray Crystallography : Provides definitive proof of absolute configuration but requires single crystals.

- Circular Dichroism (CD) : Correlates Cotton effects with known chiral centers in analogous cyclohexanol derivatives .

- Vibrational Optical Activity (VOA) : Detects subtle stereochemical differences via Raman or IR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The ethylamino group shows characteristic δ ~2.5–3.0 ppm (¹H) and δ ~40–50 ppm (¹³C).

- NOESY : Confirms spatial proximity of H1 and H2, validating the trans-diaxial arrangement .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (C₈H₁₇NO, [M+H]⁺ = 144.1383) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Compare binding affinities of enantiomers to receptors (e.g., opioid or adrenergic receptors) using AutoDock Vina. The (1R,2R) enantiomer may exhibit stronger hydrogen bonding with residues like Asp149 in μ-opioid receptors .

- Pharmacological Assays : Measure cAMP inhibition in HEK-293 cells expressing G-protein-coupled receptors (GPCRs) to quantify stereospecific activity .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-311+G(d,p)) to model nucleophilic substitution or oxidation pathways.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO) to predict regioselectivity in esterification or alkylation reactions .

Q. How can contradictions in reported biological activities of enantiomers be resolved?

- Methodological Answer :

- Enantiomer Separation : Use preparative SFC (Supercritical Fluid Chromatography) with cellulose-based columns to isolate pure (1R,2R) and (1S,2S) forms.

- In Vitro Profiling : Conduct parallel assays (e.g., radioligand binding, functional cAMP) to compare potency and efficacy. Contradictions often arise from impurities or off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.